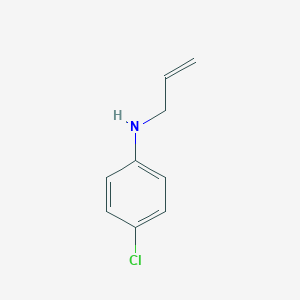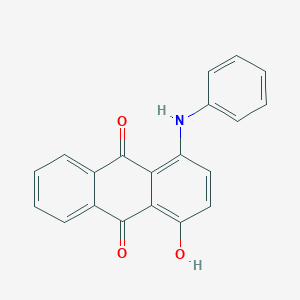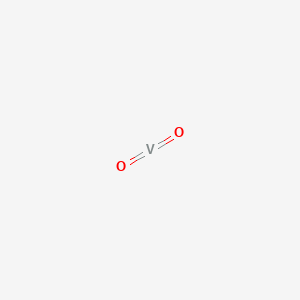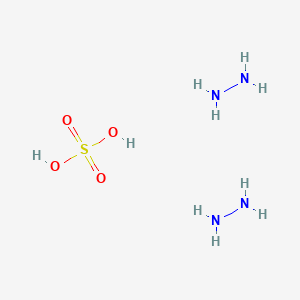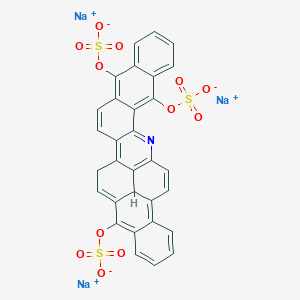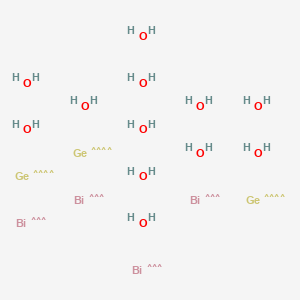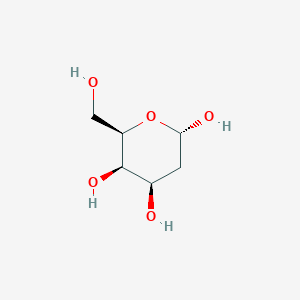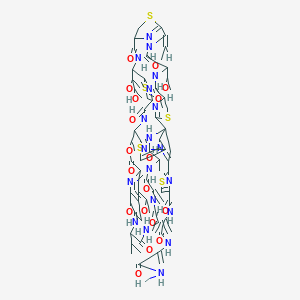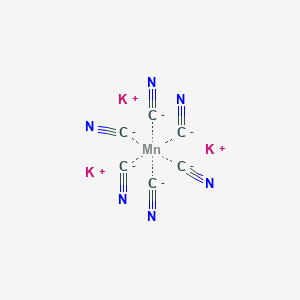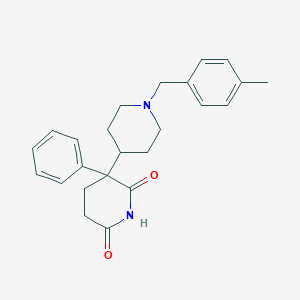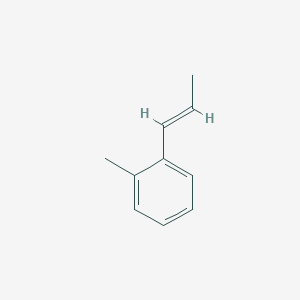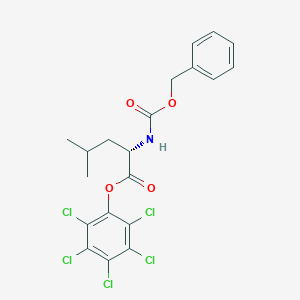
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate, also known as PCMPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCMPA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate is not well understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has also been shown to inhibit the activity of various receptors, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the inhibition of NMDA receptor activity, and the induction of apoptosis in cancer cells. (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate is its potential toxicity, which can pose a risk to researchers and lab animals.
Orientations Futures
There are many potential future directions for research on (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate, including the development of new synthetic methods for its production, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its potential as a pesticide and environmental remediation agent. Additionally, further studies are needed to better understand the mechanism of action of (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate and its effects on various biochemical and physiological processes.
Méthodes De Synthèse
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate can be synthesized using a variety of methods, including the reaction of pentachlorophenol with (S)-4-methyl-2-aminopentanoic acid, followed by the reaction of the resulting product with phenyl chloroformate. The yield of (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate can be improved by using a solvent such as dimethylformamide.
Applications De Recherche Scientifique
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and environmental science. (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been used as a reagent in the synthesis of various compounds, including peptides and amino acid derivatives. In medicinal chemistry, (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In environmental science, (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been studied for its potential use as a pesticide and as a means of controlling the spread of invasive species.
Propriétés
Numéro CAS |
13758-71-9 |
|---|---|
Nom du produit |
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
Formule moléculaire |
C20H18Cl5NO4 |
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H18Cl5NO4/c1-10(2)8-12(26-20(28)29-9-11-6-4-3-5-7-11)19(27)30-18-16(24)14(22)13(21)15(23)17(18)25/h3-7,10,12H,8-9H2,1-2H3,(H,26,28)/t12-/m0/s1 |
Clé InChI |
DUVOGIPTFGZNRR-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CC(C)CC(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Synonymes |
N-[(Benzyloxy)carbonyl]-L-leucine pentachlorophenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



